molecular formula C13H10ClNO4 B2388460 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid CAS No. 926263-39-0

4-Chloro-2-(2-methylfuran-3-amido)benzoic acid

Cat. No.: B2388460
CAS No.: 926263-39-0
M. Wt: 279.68
InChI Key: KDNZOROMLOGVFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methylfuran-3-amido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

4-Chloro-2-(2-methylfuran-3-amido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methylfuran-3-amido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-Chloro-2-(2-methylfuran-3-amido)benzoic acid can be compared with similar compounds such as:

    4-Chloro-2-(2-furylamido)benzoic acid: Similar structure but with a furan ring instead of a methylfuran ring.

    4-Chloro-2-(2-thiophen-3-amido)benzoic acid: Contains a thiophene ring instead of a furan ring.

    4-Chloro-2-(2-pyridylamido)benzoic acid: Contains a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

4-Chloro-2-(2-methylfuran-3-amido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorinated benzoic acid core with an amide functional group attached to a methylfuran moiety. This unique structure is believed to contribute to its biological activities.

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. However, detailed studies are still required to fully elucidate the exact mechanisms involved in its action .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Bacillus subtilis6 μg/mL
Candida albicans10 μg/mL

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of benzoic acids, including this compound. The compound exhibited significant inhibition against S. aureus and E. coli, with MIC values indicating effective concentrations for potential therapeutic applications .
  • In Vivo Anti-inflammatory Effects : In animal models, the administration of this compound resulted in reduced swelling and pain in inflammatory conditions, supporting its use as a therapeutic agent for inflammatory diseases .

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. Modifications to the furan ring and amide group have been explored to improve efficacy against resistant bacterial strains and reduce cytotoxicity .

Properties

IUPAC Name

4-chloro-2-[(2-methylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-7-9(4-5-19-7)12(16)15-11-6-8(14)2-3-10(11)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNZOROMLOGVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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